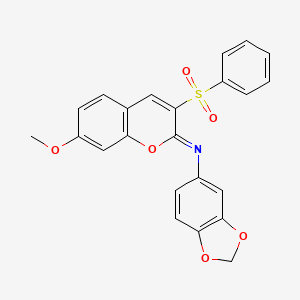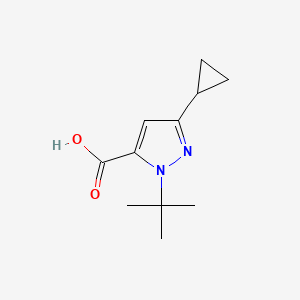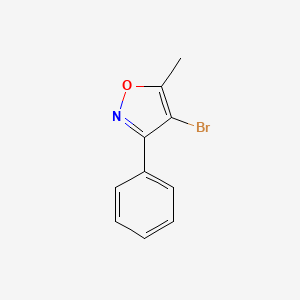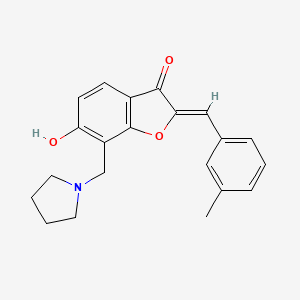
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-7-methoxychromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-7-methoxychromen-2-imine” is a complex organic compound. It contains several functional groups, including a benzenesulfonyl group, a benzodioxol group, a methoxy group, and an imine group. These groups are attached to a chromen backbone, which is a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzodioxol group, for example, is a cyclic ether with two oxygen atoms, which can participate in hydrogen bonding and other polar interactions. The benzenesulfonyl group is a good leaving group, which could make this compound a potential electrophile in chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol group could increase its polarity, potentially affecting its solubility in different solvents .
Scientific Research Applications
UV Filters and Photostabilization
Compounds with benzophenone structures, like benzophenone-4, are widely used as UV filters and photostabilizers in various products, including sunscreens, cosmetics, and toiletries. These compounds help in protecting products and the skin from the damaging effects of ultraviolet radiation by absorbing UV light and preventing photodegradation of product ingredients and the skin. The structure of 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-7-methoxychromen-2-imine suggests it could have similar applications in enhancing the stability and effectiveness of sun protection and skincare products (Caruana, McPherson, & Cooper, 2011).
Allergic Reactions and Sensitization Studies
Research on benzophenones also includes investigations into allergic reactions and sensitization potential, such as contact dermatitis. These studies are crucial for understanding the safety profile of chemical compounds used in consumer products. Given the structural similarity, this compound could be relevant in dermatological research focusing on identifying potential allergens and improving the formulation of hypoallergenic products (Basketter & Lidén, 1992).
Pharmacokinetics and Drug Development
The pharmacokinetic profile of compounds, including absorption, distribution, metabolism, and excretion, is a critical area of research in drug development. Studies on similar compounds, like pyronaridine, provide insights into the behavior of drugs within the body, which is essential for optimizing dosage, efficacy, and safety. Research into compounds with similar structures to this compound could contribute to the development of new pharmaceuticals with improved therapeutic profiles (Feng, Wu, Wang, & Jiang, 1987).
Environmental and Occupational Health
Benzene derivatives are studied for their environmental and occupational health impacts, particularly concerning exposure and potential toxicological effects. Research in this area aims to identify biomarkers of exposure and elucidate mechanisms of toxicity, contributing to the development of safety guidelines and protective measures in workplaces and the environment. The study of related compounds can inform assessments of risk and the design of safer chemicals (Vermeulen et al., 2005).
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-7-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6S/c1-27-17-9-7-15-11-22(31(25,26)18-5-3-2-4-6-18)23(30-20(15)13-17)24-16-8-10-19-21(12-16)29-14-28-19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLGECBMEFVCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC4=C(C=C3)OCO4)O2)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2544648.png)
![N-(4-{(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2544649.png)
![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)


![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)

![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

